molecular formula C15H18O3 B14577496 tert-Butyl 3-oxo-5-phenylpent-4-enoate CAS No. 61540-32-7

tert-Butyl 3-oxo-5-phenylpent-4-enoate

Cat. No.: B14577496
CAS No.: 61540-32-7
M. Wt: 246.30 g/mol
InChI Key: QNOUGSFABWKRNT-UHFFFAOYSA-N
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Description

tert-Butyl 3-oxo-5-phenylpent-4-enoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butyl group, a phenyl group, and a pent-4-enoate moiety. This compound is of interest in organic synthesis due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-oxo-5-phenylpent-4-enoate typically involves the esterification of 3-oxo-5-phenylpent-4-enoic acid with tert-butyl alcohol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-oxo-5-phenylpent-4-enoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

tert-Butyl 3-oxo-5-phenylpent-4-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 3-oxo-5-phenylpent-4-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to form the corresponding carboxylic acid and alcohol. This hydrolysis reaction is catalyzed by esterases, which are enzymes that break down esters. The phenyl group can participate in aromatic substitution reactions, while the tert-butyl group provides steric hindrance, affecting the reactivity of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 3-oxo-5-phenylpent-4-enoate is unique due to its combination of a tert-butyl group, a phenyl group, and a pent-4-enoate moiety. This unique structure imparts specific reactivity and properties that are not found in other similar compounds.

Properties

CAS No.

61540-32-7

Molecular Formula

C15H18O3

Molecular Weight

246.30 g/mol

IUPAC Name

tert-butyl 3-oxo-5-phenylpent-4-enoate

InChI

InChI=1S/C15H18O3/c1-15(2,3)18-14(17)11-13(16)10-9-12-7-5-4-6-8-12/h4-10H,11H2,1-3H3

InChI Key

QNOUGSFABWKRNT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC(=O)C=CC1=CC=CC=C1

Origin of Product

United States

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